11-dehydro-TXB3
Overview
Description
11-dehydro Thromboxane B3: is a urinary metabolite of Thromboxane A3, which is derived from eicosapentaenoic acid (EPA). It is a part of the thromboxane family, which plays a crucial role in platelet aggregation and vasoconstriction. The compound has a molecular formula of C20H30O6 and a molecular weight of 366.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-dehydro Thromboxane B3 typically involves the oxidation of Thromboxane A3. The process includes the use of specific oxidizing agents under controlled conditions to achieve the desired product. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial setup .
Industrial Production Methods: Industrial production of 11-dehydro Thromboxane B3 is not widely documented, as it is primarily used for research purposes. The compound is usually synthesized in specialized laboratories using advanced chemical synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 11-dehydro Thromboxane B3 undergoes various chemical reactions, including:
Oxidation: Conversion of Thromboxane A3 to 11-dehydro Thromboxane B3.
Reduction: Potential reduction reactions to form other metabolites.
Substitution: Possible substitution reactions involving functional groups
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of Thromboxane A3.
Reducing Agents: Employed in reduction reactions.
Major Products Formed: The primary product formed from these reactions is 11-dehydro Thromboxane B3. Other minor metabolites may also be produced depending on the reaction conditions .
Scientific Research Applications
11-dehydro Thromboxane B3 has several scientific research applications, including:
Biomarker for Cardiovascular Diseases: It is used as a biomarker to monitor platelet activation and the effectiveness of antiplatelet therapies
Research in Thrombosis and Hemostasis: The compound is studied for its role in thrombosis and hemostasis, providing insights into blood clotting mechanisms
Pharmacological Studies: It is used in pharmacological studies to understand the effects of various drugs on thromboxane pathways
Nutritional Research: The compound is investigated in nutritional research to study the effects of dietary EPA on thromboxane metabolism
Mechanism of Action
11-dehydro Thromboxane B3 exerts its effects by interacting with thromboxane receptors and influencing platelet aggregation and vasoconstriction. The compound is a stable metabolite of Thromboxane A3 and reflects the overall thromboxane biosynthesis in the body. It serves as a non-invasive biomarker for platelet activation and cardiovascular risk assessment .
Comparison with Similar Compounds
Thromboxane A3: The precursor of 11-dehydro Thromboxane B3, involved in platelet aggregation and vasoconstriction
11-dehydro Thromboxane B2: Another urinary metabolite of thromboxane, used as a biomarker for platelet activation
Uniqueness: 11-dehydro Thromboxane B3 is unique due to its specific role as a metabolite of Thromboxane A3 and its application as a biomarker for dietary EPA intake and cardiovascular health .
Properties
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMLWQISGEXBB-XMEKLSCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can researchers accurately measure 11-dehydro-TXB3 in biological samples?
A: Accurately quantifying this compound in complex biological matrices like urine presents a challenge. A sensitive and specific method utilizing gas chromatography coupled with selected ion monitoring (GC/SIM) has been developed. [] This method employs an [18O2]-labeled this compound as an internal standard to improve accuracy. Following extraction and derivatization, the sample is analyzed via GC/SIM, allowing for the separation and quantification of this compound even at picogram levels. []
Q2: What is the significance of identifying 11-dehydro-2,3-dinor-TXB3 in human urine?
A: The identification of 11-dehydro-2,3-dinor-TXB3 in human urine provides crucial evidence for the endogenous formation and metabolism of TXA3 in humans. [] This metabolite, formed through beta-oxidation of this compound, confirms that TXA3, derived from EPA, undergoes similar metabolic pathways as its counterpart TXA2 (derived from arachidonic acid). This finding opens avenues for investigating the specific biological roles of TXA3 and its metabolites in human health and disease. []
Q3: How do the levels of this compound compare to those of 11-dehydro-TXB2 in humans?
A: Research indicates that this compound levels in urine are considerably lower than those of 11-dehydro-TXB2, typically less than 1% in healthy individuals. [] Interestingly, dietary supplementation with EPA has been shown to increase urinary this compound. [] This suggests a potential link between EPA intake, TXA3 production, and the subsequent formation of this compound, highlighting a possible area for further research into the impact of dietary EPA on these pathways.
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